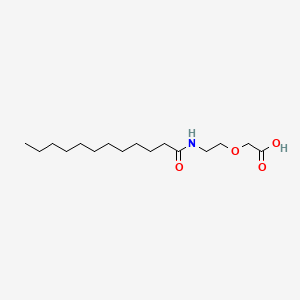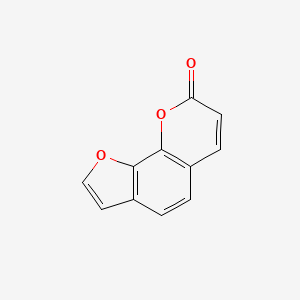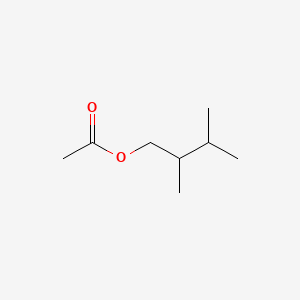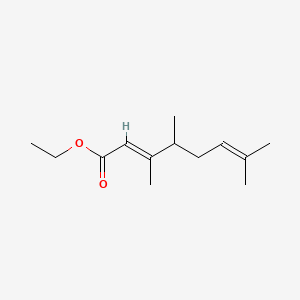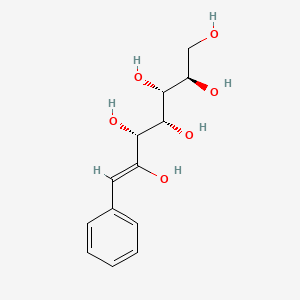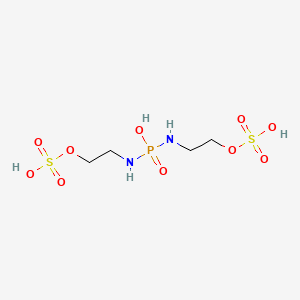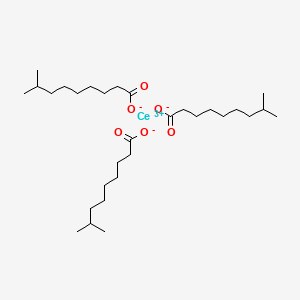
2-Hydroxytetracosyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytetracosyl 12-hydroxyoctadecanoate is a complex organic compound with the molecular formula C₄₂H₈₄O₄. It is characterized by the presence of hydroxyl groups and long aliphatic chains, making it a unique molecule with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosyl 12-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction between 2-hydroxytetracosanol and 12-hydroxyoctadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetracosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides or other substituted products.
Scientific Research Applications
2-Hydroxytetracosyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: Its long aliphatic chains make it useful in studying lipid interactions and membrane dynamics.
Mechanism of Action
The mechanism of action of 2-Hydroxytetracosyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes. The hydroxyl groups can form hydrogen bonds with other molecules, while the long aliphatic chains can integrate into lipid bilayers, affecting membrane fluidity and permeability. This dual interaction makes it a valuable compound for studying membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxytetracosyl octadecanoate
- Tetracosyl 12-hydroxyoctadecanoate
- 2-Hydroxytetracosyl 12-hydroxyhexadecanoate
Uniqueness
2-Hydroxytetracosyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at specific positions on both aliphatic chains. This structural feature imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in esterification and hydrolysis reactions .
Properties
CAS No. |
93778-45-1 |
|---|---|
Molecular Formula |
C42H84O4 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
2-hydroxytetracosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C42H84O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-37-41(44)39-46-42(45)38-34-30-27-24-23-25-28-32-36-40(43)35-31-8-6-4-2/h40-41,43-44H,3-39H2,1-2H3 |
InChI Key |
AZHGNMQXHATDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


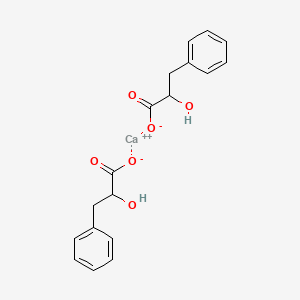
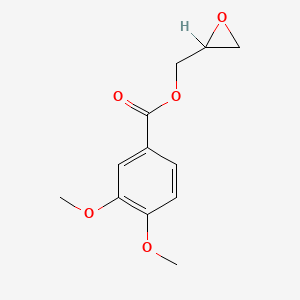

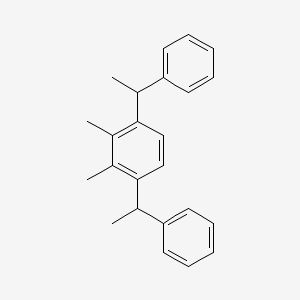
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
